molecular formula C13H21NO2 B1330298 1-(Diethylamino)-3-phenoxypropan-2-ol CAS No. 15288-08-1

1-(Diethylamino)-3-phenoxypropan-2-ol

Cat. No.: B1330298
CAS No.: 15288-08-1
M. Wt: 223.31 g/mol
InChI Key: LEHOQQJTXORYMY-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-phenoxypropan-2-ol: is an organic compound that belongs to the class of beta-adrenergic agonists It is characterized by the presence of a diethylamino group, a phenoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethylamino)-3-phenoxypropan-2-ol can be synthesized through a multi-step process involving the reaction of diethylamine with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: 1-(Diethylamino)-3-phenoxypropan-2-ol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of beta-adrenergic receptor activation and signal transduction pathways.

Medicine: The compound has potential applications in the development of beta-adrenergic agonists for the treatment of conditions such as asthma and cardiovascular diseases. Its ability to interact with beta-adrenergic receptors makes it a candidate for drug development.

Industry: this compound is used in the production of various industrial chemicals. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates the G-protein coupled receptor signaling pathway, leading to the activation of adenylate cyclase. This results in an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA). The activation of PKA leads to various cellular responses, including smooth muscle relaxation and increased heart rate.

Comparison with Similar Compounds

    1-(Diethylamino)-2-phenoxyethanol: Similar structure but with a shorter carbon chain.

    1-(Diethylamino)-3-phenoxybutan-2-ol: Similar structure but with a longer carbon chain.

    1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group on the phenoxy ring.

Uniqueness: 1-(Diethylamino)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups and its ability to interact with beta-adrenergic receptors. The presence of both the diethylamino and phenoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

1-(diethylamino)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOQQJTXORYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287383
Record name 1-(diethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15288-08-1
Record name NSC50772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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